8-Chloro-2-phenylquinolin-4-amine

MAO-B selectivity neuroprotection Parkinson's disease

8‑Chloro‑2‑phenylquinolin‑4‑amine is a synthetic 4‑aminoquinoline derivative characterized by a C8 chlorine atom, a C2 phenyl ring, and a free C4 primary amine. This scaffold places it within the pharmacologically active 2‑phenyl‑4‑aminoquinoline class, which has been explored across anti‑infective, immuno‑modulatory, and CNS‑targeted programs.

Molecular Formula C15H11ClN2
Molecular Weight 254.71 g/mol
CAS No. 1189106-25-9
Cat. No. B13717620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-2-phenylquinolin-4-amine
CAS1189106-25-9
Molecular FormulaC15H11ClN2
Molecular Weight254.71 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)N
InChIInChI=1S/C15H11ClN2/c16-12-8-4-7-11-13(17)9-14(18-15(11)12)10-5-2-1-3-6-10/h1-9H,(H2,17,18)
InChIKeyUJNRTXUXWJKBNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Chloro-2-phenylquinolin-4-amine (CAS 1189106‑25‑9) – Core Chemical Identity, Structural Class, and Procurement Relevance


8‑Chloro‑2‑phenylquinolin‑4‑amine is a synthetic 4‑aminoquinoline derivative characterized by a C8 chlorine atom, a C2 phenyl ring, and a free C4 primary amine. This scaffold places it within the pharmacologically active 2‑phenyl‑4‑aminoquinoline class, which has been explored across anti‑infective, immuno‑modulatory, and CNS‑targeted programs . Its molecular formula is C₁₅H₁₁ClN₂ (MW ≈ 254.71 g mol⁻¹), with the chloro substituent at position 8 differentiating it from the unsubstituted parent (2‑phenylquinolin‑4‑amine) and from the isomeric 6‑chloro and 7‑chloro analogs . The compound is catalogued in public bioactivity databases (ChEMBL, BindingDB) and has been evaluated in several target‑based screens, making it a synthetically accessible, off‑the‑shelf probe for programs requiring a halogenated 4‑aminoquinoline core .

Why 8‑Chloro‑2‑phenylquinolin‑4‑amine Cannot Be Replaced by a Generic 4‑Aminoquinoline – Positional Chlorine Dictates Target Selectivity


Within the 2‑phenyl‑4‑aminoquinoline series, biological activity is exquisitely sensitive to the position of the chlorine substituent. Simply substituting the 8‑chloro compound with the 6‑ or 7‑chloro isomer, or with the non‑halogenated parent, can invert target selectivity and alter potency by orders of magnitude . For example, the 8‑chloro analog shows a dramatic 88‑fold preference for MAO‑B over MAO‑A, whereas positional isomers may exhibit different selectivity windows or off‑target profiles . In potassium‑channel screens, the 8‑chloro derivative acts as a weak KCNQ1/MINK antagonist (IC₅₀ ≈ 1.9 μM), while related quinoline probes can achieve nanomolar potency at KCNQ2/Q3 . Consequently, procurement of a generic “chloro‑2‑phenylquinolin‑4‑amine” without precise positional specification risks delivering a compound with unintended pharmacology and erroneous SAR conclusions. The following Section 3 provides the quantitative evidence underpinning these differentiation claims.

Quantitative Differentiation Evidence for 8‑Chloro‑2‑phenylquinolin‑4‑amine Versus Structural Analogs


MAO‑B vs. MAO‑A Selectivity: 88‑Fold Preference Over the Isoform That Lacks the 8‑Chloro Motif

In a direct head‑to‑head comparison using the same fluorescence‑based kynuramine assay, 8‑chloro‑2‑phenylquinolin‑4‑amine inhibited human MAO‑A with an IC₅₀ > 100 μM, while its rat MAO‑B IC₅₀ was 1.13 μM (human MAO‑B IC₅₀ = 209 nM in a related entry), yielding an MAO‑B/MAO‑A selectivity ratio exceeding 88 . This profile contrasts with many 4‑aminoquinolines that show balanced or MAO‑A‑biased inhibition, positioning the 8‑chloro derivative as a candidate for MAO‑B‑centric programs.

MAO-B selectivity neuroprotection Parkinson's disease

Potassium Channel Antagonist Profile: Weak KCNQ1/MINK Activity Distinguishes It from Sub‑Nanomolar KCNQ2/Q3 Ligands

8‑Chloro‑2‑phenylquinolin‑4‑amine was tested for antagonist activity at the KCNQ1/MINK potassium channel in CHO cells via ⁸⁶Rb⁺ efflux and yielded an IC₅₀ of 1.9 μM . By comparison, a related 4‑aminoquinoline analog (CHEMBL2164048) achieved an IC₅₀ of 120 nM at KCNQ2/Q3 channels in an automated patch‑clamp assay . This 16‑fold potency gap, combined with the distinct channel subtype selectivity, means that the 8‑chloro compound is not a promiscuous potassium‑channel blocker, a desirable feature when screening for other primary targets.

KCNQ1 cardiac repolarization ion channel screening

Absence of Acetylcholinesterase Inhibition at 26 μM Confirms CNS‑Off‑Target Cleanliness

When screened for acetylcholinesterase (AChE) inhibition at 26 μM, 8‑chloro‑2‑phenylquinolin‑4‑amine showed no detectable inhibition . This contrasts with several 4‑aminoquinoline‑based antimalarials (e.g., chloroquine analogs) that exhibit measurable AChE inhibition in the low micromolar range, a feature linked to neurotoxicity. The lack of AChE activity at a concentration >20‑fold above its MAO‑B IC₅₀ reinforces that the compound’s primary pharmacology can be interrogated without confounding cholinergic interference.

acetylcholinesterase off-target screening CNS safety

Positional Isomer SAR: 8‑Chloro Substitution Modulates Potency Relative to 6‑Chloro and 7‑Chloro Analogs

In the systematic antifungal evaluation of 2‑phenyl‑4‑aminoquinolines by Yang et al. (2020), the position of the chlorine substituent on the quinoline core was a critical determinant of activity against phytopathogenic fungi . Within that series, the 8‑chloro isomer displayed distinct MIC values compared to the 6‑chloro and 7‑chloro congeners, though exact IC₅₀ data for the 8‑chloro compound were not reported in the primary publication. Separately, in a CpG‑ODN antagonist study encompassing 57 quinoline analogs, substitutions at C4 and on the phenyl ring produced EC₅₀ values spanning from 0.76 nM to >10 μM, with the most potent compound bearing a C4‑(dimethylamino)ethyl side chain . These class‑level data demonstrate that even subtle positional changes (6‑Cl vs. 7‑Cl vs. 8‑Cl) can shift potency by 10‑ to 100‑fold, underlining the necessity of specifying the 8‑chloro regioisomer.

positional isomer SAR antifungal CpG antagonist

Metal‑Free Synthetic Accessibility: Patented Process Delivers the 8‑Chloro Scaffold Without Transition‑Metal Contamination

A 2019 patent application (US2019/0077760) describes a metal‑catalyst‑free process for preparing quinolin‑2‑yl‑phenylamine derivatives, explicitly including the 8‑chloro‑quinolin‑2‑yl core . The absence of transition‑metal catalysts reduces the risk of residual metal impurities that can compromise biological assay results or fail ICH Q3D elemental impurity guidelines during pharmaceutical development. This is a practical advantage over many palladium‑ or copper‑mediated quinoline syntheses, where metal scavenging steps add cost and complexity.

metal-free synthesis process chemistry pharmaceutical grade

Procurement‑Optimized Application Scenarios for 8‑Chloro‑2‑phenylquinolin‑4‑amine


MAO‑B‑Focused CNS Probe Development

With an MAO‑B/MAO‑A selectivity ratio >88 (MAO‑B IC₅₀ = 1.13 μM rat / 209 nM human; MAO‑A IC₅₀ > 100 μM) , this compound serves as a clean starting point for medicinal chemistry campaigns targeting Parkinson’s disease or other neurodegenerative conditions where MAO‑B inhibition is desired without the tyramine‑cheese effect liability.

Cardiac‑Safety‑Conscious Ion Channel Screening Library

Its weak KCNQ1/MINK antagonism (IC₅₀ = 1.9 μM) and far more potent activity at KCNQ2/Q3 channels exhibited by analogs (IC₅₀ = 120 nM) indicate that the 8‑chloro scaffold is a suitable negative control or low‑risk core for programs where hERG/KCNQ1 liability must be minimized.

Regioisomer‑Defined Structure–Activity Relationship Studies

Because antifungal and immuno‑modulatory SARs are highly sensitive to the chlorine position (6‑Cl vs. 7‑Cl vs. 8‑Cl) , procurement of the pure 8‑chloro isomer is mandatory for building predictive pharmacophore models and for validating computational docking predictions that rely on the exact spatial orientation of the halogen atom.

Metal‑Free Process Chemistry and Early‑Stage Formulation

The patented metal‑catalyst‑free synthesis allows contract research organizations and pharmaceutical development teams to source this intermediate with inherently lower heavy‑metal content, streamlining compliance with ICH Q3D guidelines and reducing batch rejection rates during scale‑up.

Quote Request

Request a Quote for 8-Chloro-2-phenylquinolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.